Netupitant D6

Description

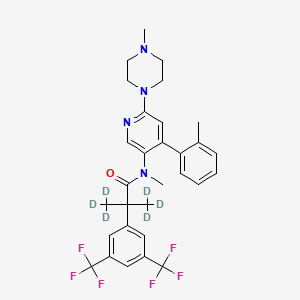

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[3,5-bis(trifluoromethyl)phenyl]-3,3,3-trideuterio-N-methyl-N-[4-(2-methylphenyl)-6-(4-methylpiperazin-1-yl)pyridin-3-yl]-2-(trideuteriomethyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32F6N4O/c1-19-8-6-7-9-23(19)24-17-26(40-12-10-38(4)11-13-40)37-18-25(24)39(5)27(41)28(2,3)20-14-21(29(31,32)33)16-22(15-20)30(34,35)36/h6-9,14-18H,10-13H2,1-5H3/i2D3,3D3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAXQNWCZJDTGBU-XERRXZQWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC(=NC=C2N(C)C(=O)C(C)(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CCN(CC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(C(=O)N(C)C2=CN=C(C=C2C3=CC=CC=C3C)N4CCN(CC4)C)C([2H])([2H])[2H] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32F6N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

584.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Netupitant D6: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of Netupitant D6. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields. This document includes detailed experimental protocols and visual representations of key biological pathways to facilitate a deeper understanding of this compound.

Introduction

This compound is the deuterated form of Netupitant, a potent and highly selective neurokinin-1 (NK1) receptor antagonist.[1][2] Netupitant, in a fixed-dose combination with palonosetron (a 5-HT3 receptor antagonist), is approved for the prevention of acute and delayed chemotherapy-induced nausea and vomiting (CINV).[3][4] The deuteration of Netupitant, specifically the replacement of six hydrogen atoms with deuterium, makes this compound a valuable tool in pharmacokinetic studies and as an internal standard for quantitative analysis by methods such as NMR, GC-MS, or LC-MS.[1]

Chemical Structure and Physicochemical Properties

The chemical structure of this compound is characterized by a central pyridine ring substituted with a 2-methylphenyl group, a 4-methyl-1-piperazinyl group, and a N,α,α-trimethyl-3,5-bis(trifluoromethyl)-benzeneacetamide-d6 moiety. The six deuterium atoms are located on the two methyl groups of the isobutyramide side chain.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | N,α,α-Trimethyl-N-[4-(2-methylphenyl)-6-(4-methyl-1-piperazinyl)-3-pyridinyl]-3,5-bis(trifluoromethyl)-benzeneacetamide-d6 |

| Molecular Formula | C₃₀H₂₆D₆F₆N₄O |

| Molecular Weight | 584.63 g/mol |

| CAS Number | 2070015-31-3 (labeled), 290297-26-6 (unlabeled) |

| PubChem CID | 101668955 |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Physical State | Solid (White to off-white) | |

| Solubility | DMSO: 9.09 mg/mL (15.55 mM) with sonication and warming to 60°C | |

| Storage Conditions | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | |

| Melting Point | Data not available for D6 form. Netupitant (unlabeled): 155-157 °C |

Pharmacology

Mechanism of Action

Netupitant is a selective antagonist of the human substance P/neurokinin-1 (NK1) receptors. These receptors are G-protein coupled receptors located in the central and peripheral nervous systems. The endogenous ligand for the NK1 receptor is Substance P, a neuropeptide involved in the transmission of pain signals and the emetic reflex. By competitively blocking the binding of Substance P to the NK1 receptor, Netupitant inhibits the downstream signaling pathways that lead to nausea and vomiting.

The antiemetic efficacy of the Netupitant/palonosetron combination stems from the targeting of two distinct pathways involved in emesis. Palonosetron, a 5-HT3 receptor antagonist, also contributes to the inhibition of signaling crosstalk between the 5-HT3 and NK1 receptors.

Pharmacokinetics (of Netupitant)

The pharmacokinetic properties of the non-deuterated form, Netupitant, have been extensively studied.

Table 3: Pharmacokinetic Properties of Netupitant

| Parameter | Value | Reference |

| Bioavailability | >60% (oral) | |

| Protein Binding | >99% | |

| Metabolism | Primarily by CYP3A4; to a lesser extent by CYP2D6 and CYP2C9 | |

| Elimination Half-life | 88 hours | |

| Excretion | Primarily fecal |

Signaling Pathway

The following diagram illustrates the mechanism of action of Netupitant at the NK1 receptor.

Caption: NK1 Receptor Signaling and Netupitant Inhibition.

Experimental Protocols

Synthesis of Netupitant

Experimental Workflow for Netupitant Synthesis

Caption: Generalized synthetic workflow for Netupitant.

Methodology:

-

Preparation of Key Intermediates: The synthesis commences with the preparation of two key intermediates: 2-(3,5-bis(trifluoromethyl)phenyl)-2-methylpropanoic acid and N-methyl-4-(2-methylphenyl)-6-(4-methylpiperazin-1-yl)pyridin-3-amine. The synthesis of these intermediates involves several steps as detailed in the patent literature. For the synthesis of this compound, deuterated methylating agents would be used in the formation of the isobutyric acid moiety.

-

Coupling Reaction: The two intermediates are then coupled together. Typically, the carboxylic acid is converted to an acid chloride, which then reacts with the amine to form the final amide bond.

-

Purification: The crude product is purified using techniques such as flash chromatography to yield the final Netupitant product.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This compound is primarily used as an internal standard for the quantification of Netupitant in biological matrices. A general HPLC method for the analysis of Netupitant is described below.

Table 4: Typical HPLC Parameters for Netupitant Analysis

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) |

| Flow Rate | Typically 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 270 nm) |

| Injection Volume | 10-20 µL |

| Internal Standard | This compound |

Methodology:

-

Standard and Sample Preparation: Standard solutions of Netupitant and this compound are prepared in a suitable solvent. Samples (e.g., plasma) are processed, typically involving protein precipitation followed by extraction. A known amount of this compound internal standard is added to all samples and calibration standards.

-

Chromatographic Separation: The prepared samples are injected into the HPLC system. The mobile phase composition is optimized to achieve good separation between Netupitant and other matrix components.

-

Detection and Quantification: The eluting compounds are detected by a UV detector. The peak areas of Netupitant and this compound are recorded. A calibration curve is constructed by plotting the ratio of the peak area of Netupitant to the peak area of this compound against the concentration of the calibration standards. The concentration of Netupitant in the unknown samples is then determined from this calibration curve.

NK1 Receptor Binding Assay

This protocol describes a radioligand binding assay to determine the affinity of compounds for the NK1 receptor using [³H]-Netupitant.

References

The Role of Netupitant D6 as an Internal Standard: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of Netupitant D6 as an internal standard in bioanalytical assays. It is designed to offer a comprehensive resource for professionals in drug development and related scientific fields, detailing the foundational principles, experimental methodologies, and data supporting its use.

Introduction: The Gold Standard in Bioanalysis

In the realm of quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS), the use of an internal standard (IS) is paramount for ensuring the accuracy, precision, and robustness of analytical methods. An ideal internal standard co-elutes with the analyte of interest and exhibits similar behavior during sample preparation and ionization, thereby compensating for variations in extraction recovery, injection volume, and matrix effects.[1]

Stable isotope-labeled internal standards, such as deuterated compounds, are widely regarded as the gold standard for quantitative bioanalysis.[1] this compound, a deuterated analog of the antiemetic drug Netupitant, serves as an exemplary internal standard. Its chemical and physical properties are nearly identical to Netupitant, ensuring it effectively tracks the analyte throughout the entire analytical process. However, its increased mass allows it to be distinguished by the mass spectrometer, enabling precise quantification.[1][2]

Mechanism of Action of Netupitant

Netupitant is a selective antagonist of the human substance P/neurokinin 1 (NK1) receptor.[3] The binding of substance P to the NK1 receptor, a G-protein coupled receptor, triggers a signaling cascade involved in the emetic reflex. Netupitant competitively blocks this interaction, thereby preventing the downstream signaling that leads to nausea and vomiting, particularly in the context of chemotherapy.

The NK1 Receptor Signaling Pathway

The binding of the endogenous ligand, Substance P, to the NK1 receptor initiates a conformational change in the receptor, leading to the activation of heterotrimeric G proteins, primarily Gq and Gs. This activation triggers a cascade of intracellular events, including the activation of phospholipase C (PLC), which in turn leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). These second messengers mobilize intracellular calcium and activate protein kinase C (PKC), respectively, leading to a variety of cellular responses. The activation of the mitogen-activated protein kinase (MAPK) pathway is also a significant downstream effect of NK1 receptor activation.

NK1 Receptor Signaling Pathway

This compound as an Internal Standard: The "Ideal" Compensator

The core principle behind using this compound as an internal standard lies in its near-identical physicochemical properties to the unlabeled Netupitant. The substitution of six hydrogen atoms with deuterium atoms results in a molecule that behaves almost identically during:

-

Sample Preparation: It has the same extraction recovery from biological matrices like plasma.

-

Chromatography: It co-elutes with Netupitant, meaning it experiences the same chromatographic conditions and potential for ion suppression or enhancement from the matrix.

-

Ionization: It has the same ionization efficiency in the mass spectrometer's ion source.

The key difference is its mass-to-charge ratio (m/z), which is 6 Daltons higher than that of Netupitant. This mass difference allows the mass spectrometer to detect and quantify both compounds independently, even when they co-elute. By adding a known amount of this compound to every sample at the beginning of the sample preparation process, any loss of analyte during the procedure will be mirrored by a proportional loss of the internal standard. The final quantification is based on the ratio of the analyte's response to the internal standard's response, which remains constant despite variations in the analytical process.

Quantitative Data from Bioanalytical Methods

The following tables summarize the performance characteristics of a validated LC-MS/MS method for the simultaneous determination of Netupitant and Palonosetron in human plasma. While this specific study utilized a different internal standard (ibrutinib), the presented data for Netupitant is representative of the performance achievable in a well-validated bioanalytical method and serves as a benchmark for a method employing this compound.

Table 1: Calibration Curve and Sensitivity Data for Netupitant

| Parameter | Value |

| Linearity Range | 5 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 5 ng/mL |

Data sourced from a validated LC-MS/MS method for Netupitant in human plasma.

Table 2: Accuracy and Precision of the Bioanalytical Method for Netupitant

| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |

| LLOQ | 5 | 8.7 | 10.2 | 98.6 | 103.4 |

| Low QC | 10 | 6.5 | 8.1 | 102.3 | 105.1 |

| Medium QC | 100 | 4.2 | 6.3 | 104.5 | 101.8 |

| High QC | 800 | 3.8 | 5.5 | 99.7 | 100.9 |

%RSD: Percent Relative Standard Deviation. Data sourced from a validated LC-MS/MS method for Netupitant in human plasma.

Table 3: Recovery and Matrix Effect for Netupitant

| QC Level | Concentration (ng/mL) | Mean Extraction Recovery (%) | Matrix Effect (%) |

| Low QC | 10 | 85.4 | 96.7 |

| Medium QC | 100 | 88.1 | 98.2 |

| High QC | 800 | 86.9 | 97.5 |

Data sourced from a validated LC-MS/MS method for Netupitant in human plasma.

Experimental Protocols

The following is a detailed methodology for a validated LC-MS/MS method for the quantification of Netupitant in human plasma. When using this compound as an internal standard, it would be added to the plasma sample at the beginning of the sample preparation process.

Sample Preparation: Liquid-Liquid Extraction

-

Aliquoting: Transfer 100 µL of human plasma into a clean microcentrifuge tube.

-

Internal Standard Spiking: Add a specific volume of this compound working solution to each plasma sample (except for blank samples).

-

Protein Precipitation & Extraction: Add 50 µL of 0.1 M NaOH solution and vortex for 30 seconds. Then, add 1 mL of ethyl acetate, vortex for 3 minutes, and centrifuge at 12,000 rpm for 10 minutes.

-

Supernatant Transfer: Transfer the upper organic layer to a new tube.

-

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

Liquid Chromatography Conditions

-

LC System: High-Performance Liquid Chromatography (HPLC) system.

-

Column: Phenomenex C18 (50mm × 2.0mm, 3µm).

-

Mobile Phase: Acetonitrile and 10mM ammonium acetate buffer (pH 9.0) (89:11, v/v).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

-

Run Time: 2.5 minutes.

Mass Spectrometry Conditions

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Netupitant: m/z 579.5 → 522.4

-

This compound (Predicted): m/z 585.5 → 528.4 (This is a predicted transition based on a +6 mass shift. The optimal product ion would be determined during method development).

-

Experimental Workflow Visualization

The following diagram illustrates a typical bioanalytical workflow for the quantification of Netupitant in plasma using this compound as an internal standard.

Bioanalytical Workflow for Netupitant Quantification

Conclusion

This compound serves as an ideal internal standard for the bioanalysis of Netupitant due to its ability to accurately mimic the behavior of the analyte throughout the analytical process. Its use significantly enhances the precision, accuracy, and reliability of quantitative data obtained from LC-MS/MS assays. The detailed understanding of its application, coupled with robust experimental protocols and a thorough validation process, is essential for its successful implementation in both research and regulated environments, ultimately contributing to the successful development and monitoring of Netupitant as a therapeutic agent.

References

In Vivo Pharmacokinetic Profile of Netupitant: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo pharmacokinetic profile of Netupitant, a selective neurokinin-1 (NK1) receptor antagonist. The information presented herein is compiled from various clinical and preclinical studies to support further research and development efforts.

Introduction

Netupitant is a potent antiemetic agent, approved in a fixed-dose combination with palonosetron for the prevention of acute and delayed chemotherapy-induced nausea and vomiting (CINV).[1][2][3][4] Its mechanism of action involves the blockade of substance P, a key neurotransmitter in the emetic pathway, from binding to the NK1 receptor.[1] Understanding the in vivo pharmacokinetic properties of Netupitant is crucial for optimizing its therapeutic use and exploring potential new indications.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of Netupitant observed in vivo.

Table 1: Human Pharmacokinetic Parameters of Netupitant

| Parameter | Value | Population | Reference |

| Bioavailability | >60% (estimated) | Healthy Volunteers | |

| 63%-87% | Healthy Volunteers & Cancer Patients | ||

| Time to Maximum Plasma Concentration (Tmax) | ~4-5 hours | Healthy Volunteers & Cancer Patients | |

| Measurable concentrations from 15 min to 3 h | Healthy Volunteers & Cancer Patients | ||

| Maximum Plasma Concentration (Cmax) | ~400–500 ng/mL | Healthy Volunteers & Cancer Patients | |

| Area Under the Curve (AUC) | Dose-proportional increase from 300 mg to 450 mg | Healthy Volunteers & Cancer Patients | |

| Greater than dose-proportional increase from 10 mg to 300 mg | Healthy Volunteers & Cancer Patients | ||

| Volume of Distribution (Vz/F) | 1982 ± 906 L | Cancer Patients | |

| 1656–2257 L | Cancer Patients | ||

| Protein Binding | >99% | In vitro | |

| >97% (Metabolites M1 and M3) | In vitro | ||

| 97% (Metabolite M2) | In vitro | ||

| Systemic Clearance | ~20 L/h | Cancer Patients | |

| 19.5–20.8 L/h | Cancer Patients | ||

| Elimination Half-life (t½) | 88 hours | Healthy Volunteers & Cancer Patients | |

| 80–88 hours | Cancer Patients | ||

| 56.0–93.8 hours | Cancer Patients | ||

| Excretion | 71% in feces | Healthy Volunteers | |

| 87% via hepatic/biliary route | Healthy Volunteers |

Table 2: Animal Pharmacokinetic/Toxicology Data of Netupitant

| Species | Dosing | Observation | AUC Multiple (Animal:Human) | Reference |

| Rat | Up to 26 weeks (oral) | Phospholipidosis at ≥10 mg/kg/day | 0.4 - 1.8 | |

| Dog | Up to 9 months (oral) | Phospholipidosis at ≥10 mg/kg/day | 0.4 - 1.8 | |

| Rabbit | Daily oral during organogenesis | Dose-dependent adverse effects on embryo-fetal development | ≥0.2 | |

| Rat | Daily oral up to 30 mg/kg | No effects on fertility or reproductive performance | 1.9 (male), 3.7 (female) |

Experimental Protocols

Detailed experimental methodologies are crucial for the interpretation and replication of pharmacokinetic studies. While specific, granular details are often proprietary, the following outlines the general approaches employed in the characterization of Netupitant's in vivo profile.

Human Pharmacokinetic Studies

-

Study Design: Phase 1-3 clinical trials involving both healthy volunteers and cancer patients. Studies typically involve single-dose or multiple-dose administrations of oral Netupitant, often in combination with palonosetron.

-

Sample Collection: Serial blood samples are collected at predefined time points post-dose to characterize the plasma concentration-time profile.

-

Bioanalytical Method: Quantification of Netupitant and its metabolites in plasma is typically performed using validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. These methods are designed to be sensitive and specific for the analytes of interest.

-

Pharmacokinetic Analysis: Non-compartmental analysis is commonly used to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, t½, clearance, and volume of distribution from the plasma concentration-time data.

Animal Toxicology and Pharmacokinetic Studies

-

Species Selection: Studies have been conducted in rats, dogs, and rabbits to assess toxicity and reproductive effects.

-

Dosing Regimen: Oral administration was the primary route in toxicity studies, with durations extending up to 9 months. Doses were selected to achieve exposures that are multiples of the human clinical exposure.

-

Endpoint Assessment: Endpoints included clinical observations, histopathology (e.g., for phospholipidosis), and reproductive outcomes (e.g., embryo-fetal development).

-

Exposure Assessment: Plasma concentrations of Netupitant were measured to calculate AUC and establish the relationship between systemic exposure and toxicological findings.

Metabolism and Excretion Studies

-

Radiolabeling: To trace the fate of the drug, a radiolabeled form of Netupitant (e.g., with ¹⁴C) is administered to a small number of healthy volunteers.

-

Sample Analysis: Radioactivity is measured in plasma, urine, and feces over an extended period to determine the routes and extent of excretion. Metabolite profiling is conducted using techniques like LC-MS/MS to identify the chemical structures of the metabolites.

Visualizations

Signaling Pathway

The primary mechanism of action of Netupitant involves the antagonism of the NK1 receptor, thereby inhibiting the signaling cascade initiated by Substance P.

Caption: Netupitant blocks Substance P from binding to the NK1 receptor.

Metabolic Pathway

Netupitant is extensively metabolized in the liver, primarily by cytochrome P450 enzymes.

Caption: Primary metabolic pathways of Netupitant in the liver.

Experimental Workflow for Human Pharmacokinetic Study

The following diagram illustrates a typical workflow for a clinical pharmacokinetic study of Netupitant.

References

- 1. Netupitant - Wikipedia [en.wikipedia.org]

- 2. Netupitant/Palonosetron: A Review in Chemotherapy-Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Akynzeo (Netupitant and Palonosetron), a Dual-Acting Oral Agent, Approved by the FDA for the Prevention of Chemotherapy-Induced Nausea and Vomiting | Value-Based Cancer Care [valuebasedcancer.com]

- 4. go.drugbank.com [go.drugbank.com]

An In-depth Technical Guide to the Metabolic Stability of Netupitant-D6 in Liver Microsomes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted metabolic stability of Netupitant-D6 in human liver microsomes (HLMs). While specific experimental data for Netupitant-D6 is not publicly available, this document synthesizes information on the metabolism of Netupitant, the principles of deuteration in drug discovery, and standard in vitro metabolic stability assay protocols to offer a predictive analysis.

Introduction to Netupitant and the Rationale for Deuteration

Netupitant is a selective neurokinin-1 (NK₁) receptor antagonist used in combination with palonosetron to prevent chemotherapy-induced nausea and vomiting (CINV). It undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 enzyme CYP3A4, with minor contributions from CYP2C9 and CYP2D6.[1][2] This metabolism leads to the formation of three major active metabolites: a desmethyl derivative (M1), an N-oxide derivative (M2), and a hydroxymethyl derivative (M3).[1][2] Netupitant exhibits a long elimination half-life of approximately 80-90 hours.[1]

Deuteration, the substitution of hydrogen atoms with their heavier isotope deuterium, is a strategy employed in medicinal chemistry to improve the pharmacokinetic properties of drugs. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow the rate of metabolic reactions that involve the cleavage of this bond. This "kinetic isotope effect" can lead to increased metabolic stability, a longer half-life, and potentially a more favorable side-effect profile by reducing the formation of certain metabolites.

For Netupitant, deuteration at one or more of the sites susceptible to CYP3A4-mediated metabolism could be hypothesized to enhance its metabolic stability. This guide will explore the potential impact of deuteration on the metabolic profile of Netupitant.

Predicted Metabolic Pathways of Netupitant and Netupitant-D6

The primary metabolic pathways of Netupitant involve oxidation by CYP3A4. The diagram below illustrates these pathways and the predicted influence of deuteration.

Quantitative Data: A Comparative Prediction

The following table presents a hypothetical comparison of metabolic stability parameters for Netupitant and Netupitant-D6 in human liver microsomes, based on the expected kinetic isotope effect.

| Parameter | Netupitant (Reported/Expected) | Netupitant-D6 (Predicted) | Justification for Prediction |

| In Vitro Half-life (t½, min) | ~90 hours (in vivo) | > 90 hours (in vivo) | Deuteration is expected to slow the rate of metabolism, leading to a longer half-life. |

| Intrinsic Clearance (CLint, µL/min/mg protein) | Moderate | Low to Moderate | A slower metabolic rate would result in lower intrinsic clearance. |

| Metabolite Formation Rate (M1, M2, M3) | Standard Rate | Reduced Rate | The formation of metabolites resulting from C-H bond cleavage would be slowed by the stronger C-D bond. |

Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes

This section details a standard protocol for assessing the metabolic stability of a test compound, such as Netupitant-D6, using human liver microsomes.

4.1. Materials and Reagents

-

Test Compound (Netupitant-D6)

-

Human Liver Microsomes (pooled, from a reputable supplier)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Potassium Phosphate Buffer (pH 7.4)

-

Acetonitrile (ACN) or other suitable organic solvent for reaction termination

-

Internal Standard (IS) for analytical quantification

-

Control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)

4.2. Experimental Workflow

The workflow for a typical microsomal stability assay is depicted below.

4.3. Incubation Conditions

| Parameter | Recommended Value |

| Test Compound Concentration | 1 µM |

| Microsomal Protein Concentration | 0.5 mg/mL |

| Incubation Temperature | 37°C |

| Incubation Time Points | 0, 5, 15, 30, 45, 60 minutes |

| NADPH Concentration | 1 mM |

| Final DMSO Concentration | < 0.5% |

4.4. Bioanalytical Method

The quantification of the remaining parent compound (Netupitant-D6) at each time point is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). A validated method with a suitable internal standard is crucial for accurate results. The use of a deuterated internal standard is the gold standard in quantitative bioanalysis.

4.5. Data Analysis

-

Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

-

Plot the natural logarithm of the percent remaining versus time.

-

Determine the slope of the linear portion of the curve. The slope corresponds to the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) using the following equation: t½ = 0.693 / k

-

Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein amount)

Logical Relationship for Data Interpretation

The following diagram illustrates the logical flow for interpreting the results of the metabolic stability assay.

Conclusion

Based on the established principles of the kinetic isotope effect, it is predicted that Netupitant-D6 will exhibit enhanced metabolic stability in human liver microsomes compared to its non-deuterated counterpart. This would likely manifest as a longer in vitro half-life and lower intrinsic clearance. The provided experimental protocol offers a robust framework for empirically testing this hypothesis. Such studies are critical in the drug development process to characterize the pharmacokinetic profile of new chemical entities and inform their clinical development.

References

Navigating the Solubility Landscape of Netupitant D6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the known solubility characteristics of Netupitant D6, a deuterated analog of the neurokinin-1 (NK1) receptor antagonist Netupitant. Understanding the solubility of this compound in common laboratory solvents is critical for a wide range of research and development activities, including analytical method development, formulation studies, and in vitro assay design. While comprehensive quantitative solubility data for this compound is not extensively available in public literature, this guide synthesizes the existing information for both this compound and its non-deuterated counterpart, provides a standard experimental protocol for determining solubility, and illustrates the relevant pharmacological pathway.

Quantitative and Qualitative Solubility Data

The following table summarizes the available solubility information for this compound and Netupitant. It is crucial to note the distinction between the deuterated and non-deuterated forms, as isotopic substitution can subtly influence physical properties, including solubility. The data for Netupitant is included to provide a preliminary indication of its solubility behavior in a broader range of solvents.

| Solvent | Compound | Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | This compound | 9.09 mg/mL [1] | Quantitative data available. It is advised to use newly opened DMSO as it is hygroscopic, which can impact solubility.[1] |

| Methanol | This compound | Soluble | Qualitative data; the precise quantitative solubility is not specified. |

| Chloroform | Netupitant | Slightly Soluble | Qualitative data for the non-deuterated form. |

| Dimethyl Sulfoxide (DMSO) | Netupitant | Slightly Soluble | Qualitative data for the non-deuterated form. |

| Methanol | Netupitant | Slightly Soluble | Qualitative data for the non-deuterated form. |

| Acetone | Netupitant | Freely Soluble | Qualitative data for the non-deuterated form. |

| Toluene | Netupitant | Freely Soluble | Qualitative data for the non-deuterated form. |

| Isopropanol | Netupitant | Soluble | Qualitative data for the non-deuterated form. |

| Ethanol | Netupitant | Soluble | Qualitative data for the non-deuterated form. |

| Water | Netupitant | Very Slightly Soluble | Qualitative data for the non-deuterated form. |

Recommendation: Given the limited publicly available quantitative data for this compound, it is strongly recommended that researchers perform their own solubility studies. The following experimental protocol outlines a standard and reliable method for determining the solubility of a compound in various solvents.

Experimental Protocol: Determination of Equilibrium Solubility by the Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a solid compound in a liquid solvent.

1. Materials and Equipment:

- This compound (solid)

- Selected laboratory solvents (e.g., methanol, ethanol, acetone, isopropanol, chloroform, acetonitrile)

- Analytical balance

- Glass vials with screw caps

- Constant temperature shaker or orbital incubator

- Centrifuge

- Syringes and syringe filters (e.g., 0.22 µm PTFE)

- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

- Volumetric flasks and pipettes

2. Procedure:

3. Data Reporting:

- Report the solubility in mg/mL or mol/L at the specified temperature.

Visualizing the Pharmacological Context: Netupitant's Mechanism of Action

Netupitant functions as a selective antagonist of the neurokinin-1 (NK1) receptor. This receptor is a key component in the signaling pathway of substance P, a neuropeptide involved in the transmission of signals related to nausea and vomiting. The following diagram illustrates this mechanism.

Caption: Mechanism of action of this compound as an NK1 receptor antagonist.

Experimental Workflow for Solubility Determination

The following diagram outlines the logical flow of the shake-flask method for determining the solubility of this compound.

References

Isotopic Labeling and Purity of Netupitant-d6: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic labeling and purity of Netupitant-d6, a deuterated analog of the potent and selective neurokinin-1 (NK1) receptor antagonist, Netupitant. This document is intended for researchers, scientists, and drug development professionals who utilize Netupitant-d6 as an internal standard in quantitative bioanalytical assays or in other research applications requiring a stable isotope-labeled version of the drug.

Netupitant-d6 is a critical tool in pharmacokinetic and drug metabolism studies, enabling precise quantification of Netupitant in complex biological matrices.[1] Its utility is contingent on a thorough understanding of its synthesis, isotopic distribution, and chemical purity. This guide details the methodologies for assessing these critical parameters and provides insights into the underlying pharmacology of Netupitant.

Isotopic Labeling of Netupitant-d6

The introduction of deuterium atoms into the Netupitant molecule is a key process that distinguishes Netupitant-d6 from its unlabeled counterpart. While specific, proprietary synthesis routes for commercially available Netupitant-d6 are not publicly disclosed, a plausible and efficient synthetic strategy involves the use of deuterated precursors in the final steps of the Netupitant synthesis.

1.1. Plausible Synthetic Pathway

A logical approach to the synthesis of Netupitant-d6 involves the coupling of a key intermediate with a deuterated amine. The structure of Netupitant contains two N-methyl groups, which are prime targets for deuteration. Specifically, the six deuterium atoms in Netupitant-d6 are typically located on the two methyl groups attached to the nitrogen atoms of the propanamide and piperazine moieties.

A plausible final step in the synthesis would be the reaction of an appropriate precursor molecule with deuterated methylamine (CD₃NH₂) or a deuterated methylating agent. This method ensures the specific incorporation of deuterium at the desired positions with high efficiency.

1.2. Experimental Workflow for Isotopic Labeling

The following diagram illustrates a generalized workflow for the synthesis and purification of Netupitant-d6.

Purity and Isotopic Distribution of Netupitant-d6

The quality of Netupitant-d6 is defined by its chemical purity and its isotopic distribution. High chemical purity ensures that the analytical signal is not compromised by interfering impurities, while a well-defined isotopic distribution is crucial for accurate quantification.

2.1. Quantitative Data Summary

While a specific Certificate of Analysis for a particular batch of Netupitant-d6 is not publicly available, the following tables summarize the typical specifications for high-quality deuterated internal standards used in pharmaceutical analysis.

Table 1: Typical Isotopic Purity of Netupitant-d6

| Isotopologue | Relative Abundance (%) |

| d6 | > 98% |

| d5 | < 2% |

| d4 | < 0.5% |

| d3 | < 0.1% |

| d2 | < 0.05% |

| d1 | < 0.01% |

| d0 (unlabeled) | < 0.01% |

Table 2: Typical Chemical Purity of Netupitant-d6

| Parameter | Specification |

| Chemical Purity by HPLC | ≥ 98% |

| Major Impurity | ≤ 0.5% |

| Total Impurities | ≤ 2.0% |

2.2. Experimental Protocols for Purity Analysis

The determination of chemical and isotopic purity requires robust analytical methodologies. High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing chemical purity, while Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to determine the isotopic distribution.

2.2.1. Chemical Purity by High-Performance Liquid Chromatography (HPLC)

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used for the analysis of Netupitant.

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact composition should be optimized for optimal separation.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where Netupitant exhibits strong absorbance, such as 297 nm.

-

Sample Preparation: A solution of Netupitant-d6 is prepared in a suitable solvent (e.g., mobile phase) at a known concentration.

Data Analysis:

The chemical purity is determined by calculating the area percentage of the main Netupitant-d6 peak relative to the total area of all peaks in the chromatogram.

2.2.2. Isotopic Purity by Mass Spectrometry (MS)

Methodology:

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system (LC-MS).

-

Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.

-

Mass Analysis: The instrument is operated in full scan mode to acquire the mass spectrum of the protonated molecular ion of Netupitant-d6 ([M+H]⁺).

-

Sample Preparation: A dilute solution of Netupitant-d6 is infused directly into the mass spectrometer or injected via the LC system.

Data Analysis:

The relative abundance of each isotopologue (d0 to d6) is determined by integrating the peak area of its corresponding mass-to-charge ratio (m/z) in the mass spectrum. The isotopic purity is then calculated as the percentage of the d6 isotopologue relative to the sum of all isotopologues.

2.2.3. Isotopic Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy

Methodology:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: A deuterated solvent in which Netupitant-d6 is soluble (e.g., Chloroform-d, Methanol-d4).

-

Experiment: A standard proton (¹H) NMR spectrum is acquired.

-

Sample Preparation: A solution of Netupitant-d6 is prepared in the chosen deuterated solvent.

Data Analysis:

The degree of deuteration can be estimated by comparing the integral of the signals corresponding to the deuterated positions with the integrals of non-deuterated protons in the molecule. The absence or significant reduction of signals at the expected chemical shifts for the N-methyl protons confirms successful deuteration.

Mechanism of Action and Signaling Pathway

Netupitant is a highly potent and selective antagonist of the human neurokinin-1 (NK1) receptor.[1] The NK1 receptor is a G-protein coupled receptor (GPCR) that is activated by the endogenous ligand Substance P. The binding of Substance P to the NK1 receptor is a key step in the signaling cascade that leads to chemotherapy-induced nausea and vomiting (CINV).

By blocking the NK1 receptor, Netupitant prevents the binding of Substance P and inhibits the downstream signaling pathways that trigger emesis.

3.1. NK1 Receptor Signaling Pathway

The following diagram illustrates the signaling pathway of the NK1 receptor and the inhibitory action of Netupitant.

Conclusion

Netupitant-d6 is an essential tool for the accurate quantification of Netupitant in biological samples. A thorough understanding of its isotopic labeling, chemical purity, and isotopic distribution is paramount for its effective use as an internal standard. This guide has provided a comprehensive overview of these critical aspects, including plausible synthetic approaches, detailed analytical protocols for purity assessment, and an illustration of the underlying pharmacological mechanism. By adhering to the principles and methodologies outlined in this document, researchers can ensure the reliability and accuracy of their analytical data in studies involving Netupitant.

References

Netupitant D6 certificate of analysis and specifications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Netupitant D6, a deuterated analog of Netupitant. It is intended to serve as a comprehensive resource, detailing its specifications, analytical methodologies, and mechanism of action. This information is crucial for its application in pharmacokinetic studies, bioanalytical assays, and as an internal standard in clinical mass spectrometry.[1][2]

Certificate of Analysis and Specifications

A Certificate of Analysis (CoA) for this compound confirms its identity, purity, and quality. While specific lot data will vary, a typical CoA will include the following tests and specifications.

Table 1: Typical Specifications for this compound

| Parameter | Specification | Typical Method |

| Appearance | White to off-white solid | Visual Inspection |

| Molecular Formula | C₃₀H₂₆D₆F₆N₄O | --- |

| Molecular Weight | 584.63 g/mol | Mass Spectrometry |

| CAS Number | 2070015-31-3 | --- |

| Purity (by LCMS) | ≥98% | Liquid Chromatography-Mass Spectrometry |

| Identity | Consistent with structure | ¹H NMR, Mass Spectrometry |

| Deuterium Incorporation | ≥99% | Mass Spectrometry |

| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | --- |

| Storage (In solvent) | -80°C for 6 months; -20°C for 1 month | --- |

Data synthesized from multiple supplier specifications.[1][3][4]

Mechanism of Action: NK1 Receptor Antagonism

Netupitant is a highly selective antagonist of the neurokinin-1 (NK1) receptor. The NK1 receptor is a key component in the emetic reflex, activated by Substance P, a neuropeptide found in the central and peripheral nervous systems. By blocking the binding of Substance P to the NK1 receptor, Netupitant effectively inhibits the downstream signaling that leads to nausea and vomiting, particularly in the context of chemotherapy.

Caption: Mechanism of Action of this compound as an NK1 Receptor Antagonist.

Experimental Protocols: Quantification by RP-HPLC

The following protocol is a representative method for the simultaneous quantification of Netupitant and another compound, which can be adapted for the analysis of this compound in various matrices. This method is based on a validated reversed-phase high-performance liquid chromatography (RP-HPLC) technique.

Objective: To develop and validate a method for the quantification of this compound using RP-HPLC.

Materials and Instrumentation:

-

HPLC System: A system equipped with a UV detector.

-

Column: Luna C18 (250 mm × 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of 0.1% orthophosphoric acid and acetonitrile (60:40 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 222 nm.

-

Solvents: Acetonitrile (HPLC grade), Orthophosphoric acid (AR grade), Water (HPLC grade).

-

Standard: this compound reference standard.

Procedure:

-

Mobile Phase Preparation:

-

Prepare a 0.1% solution of orthophosphoric acid in water.

-

Mix the 0.1% orthophosphoric acid solution with acetonitrile in a 60:40 volume-to-volume ratio.

-

Degas the mobile phase by sonication or vacuum filtration.

-

-

Standard Stock Solution Preparation:

-

Accurately weigh and dissolve a known amount of this compound reference standard in a suitable solvent (e.g., DMSO, followed by dilution with the mobile phase) to prepare a stock solution of a specific concentration.

-

-

Calibration Standards and Quality Control Samples:

-

Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range.

-

Prepare quality control (QC) samples at low, medium, and high concentrations in a similar manner.

-

-

Chromatographic Conditions:

-

Set the column temperature (e.g., ambient or a controlled temperature like 30°C).

-

Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

-

Set the UV detector to a wavelength of 222 nm.

-

-

Analysis:

-

Inject equal volumes (e.g., 10 µL) of the blank, calibration standards, QC samples, and test samples into the HPLC system.

-

Record the chromatograms and measure the peak areas.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration of the calibration standards.

-

Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).

-

Use the calibration curve to determine the concentration of this compound in the QC and test samples.

-

Method Validation:

The analytical method should be validated according to the International Conference on Harmonisation (ICH) Q2(R1) guidelines, assessing parameters such as:

-

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.

-

Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy.

-

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

-

Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

Caption: Experimental Workflow for the Quantification of this compound by RP-HPLC.

Applications

This compound is primarily used as an internal standard in bioanalytical methods, such as LC-MS/MS, for the quantification of Netupitant in biological matrices (e.g., plasma, urine). Its stable isotope-labeled nature ensures that it co-elutes with the unlabeled analyte and exhibits similar ionization efficiency, leading to more accurate and precise quantification. It is also a valuable tool in metabolic studies to differentiate the drug from its metabolites.

Conclusion

This technical guide provides essential information on this compound for research and drug development professionals. The provided specifications, mechanism of action, and analytical methodology serve as a foundational resource for the effective use of this stable isotope-labeled compound in scientific investigations. For specific applications, further method development and validation will be necessary.

References

Commercial Suppliers of Netupitant D6 for Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of Netupitant D6, a deuterated analog of the neurokinin-1 (NK1) receptor antagonist, Netupitant. This document is intended to assist researchers, scientists, and drug development professionals in sourcing this stable isotope-labeled compound for use in pharmacokinetic studies, bioanalytical method development, and other research applications.

Introduction to this compound

This compound is a synthetic, stable isotope-labeled version of Netupitant where six hydrogen atoms have been replaced with deuterium. This isotopic substitution results in a molecule with a higher mass, making it an ideal internal standard for quantitative analysis by mass spectrometry. Its primary application is in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to accurately determine the concentration of Netupitant in biological matrices such as plasma and serum. The use of a deuterated internal standard is crucial for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of the analytical method.

Commercial Suppliers and Product Specifications

Several commercial suppliers offer this compound for research purposes. The table below summarizes the available quantitative data from a selection of these suppliers. It is important to note that while most suppliers provide information on chemical purity, data on isotopic enrichment may require direct inquiry or access to a batch-specific Certificate of Analysis (CoA).

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Chemical Purity | Isotopic Purity/Enrichment | Format | Storage |

| Cayman Chemical | Netupitant-d6 | 2070015-31-3 | C₃₀H₂₆D₆F₆N₄O | 584.6 | ≥98% | ≥99% deuterated forms (d1-d6) | Solid | -20°C |

| MedChemExpress | Netupitant-d6 | 2070015-31-3 | C₃₀H₂₆D₆F₆N₄O | 584.63 | 99.78% (LC/MS) | Not specified | Solid | Powder: -20°C (3 years), 4°C (2 years); In solvent: -80°C (6 months), -20°C (1 month) |

| Toronto Research Chemicals (TRC) | Netupitant-d6 | 2070015-31-3 | C₃₀H₂₆D₆F₆N₄O | 584.63 | Not specified | Not specified | Solid | -20°C |

| Santa Cruz Biotechnology | Netupitant-d6 | 290297-26-6 (unlabeled) | C₃₀H₂₆D₆F₆N₄O | 584.63 | Not specified | Not specified | Not specified | Not specified |

| Pharmaffiliates | Netupitant-d6 | Not Available | C₃₀H₂₆D₆F₆N₄O | 584.63 | Not specified | Not specified | Not specified | 2-8°C Refrigerator |

| Simson Pharma | Netupitant-D6 | 2070015-31-3 | C₃₀H₂₆D₆F₆N₄O | 584.64 | Not specified | Not specified | Custom Synthesis | Not specified |

Note: Data is compiled from publicly available information on supplier websites and may be subject to change. It is highly recommended to request a batch-specific Certificate of Analysis for the most accurate and up-to-date information.

Experimental Protocols: Bioanalytical Method for Netupitant Quantification in Human Plasma

The following is a detailed methodology for the quantification of Netupitant in human plasma using this compound as an internal standard, based on established LC-MS/MS methods.[1]

Materials and Reagents

-

Netupitant analytical standard

-

This compound (internal standard)

-

Human plasma (with K2-EDTA as anticoagulant)

-

Acetonitrile (HPLC grade)

-

Ammonium acetate (LC-MS grade)

-

Methyl tert-butyl ether (MTBE) (HPLC grade)

-

Water (deionized or Milli-Q)

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Netupitant and this compound in acetonitrile.

-

Working Standard Solutions: Prepare a series of working standard solutions of Netupitant by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water.

-

Internal Standard Working Solution (50 ng/mL): Prepare a working solution of this compound by diluting the stock solution with a 50:50 mixture of acetonitrile and water.

Sample Preparation (Liquid-Liquid Extraction)

-

Pipette 50 µL of human plasma into a microcentrifuge tube.

-

Add 25 µL of the this compound internal standard working solution (50 ng/mL).

-

Vortex for 10 seconds.

-

Add 1 mL of methyl tert-butyl ether (MTBE).

-

Vortex for 5 minutes.

-

Centrifuge at 13,000 rpm for 5 minutes.

-

Transfer the supernatant (organic layer) to a clean tube.

-

Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex for 30 seconds.

-

Transfer the solution to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

-

Liquid Chromatography System: A high-performance liquid chromatography (HPLC) system capable of gradient elution.

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 10 mM Ammonium acetate in water.

-

Mobile Phase B: Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient:

-

0-0.5 min: 20% B

-

0.5-2.0 min: 20-95% B

-

2.0-2.5 min: 95% B

-

2.5-2.6 min: 95-20% B

-

2.6-3.5 min: 20% B

-

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Netupitant: m/z 579.3 → 98.1

-

This compound: m/z 585.3 → 104.1

-

Data Analysis

-

Quantify the concentration of Netupitant in the plasma samples by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve constructed from standards of known concentrations.

Visualizations

Experimental Workflow for Bioanalytical Quantification of Netupitant

References

Understanding the Mass Shift of Netupitant D6 vs. Netupitant: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the mass shift observed between Netupitant and its deuterated analogue, Netupitant D6. This document outlines the fundamental principles, experimental methodologies, and practical implications of isotopic labeling in the context of pharmaceutical analysis, with a specific focus on mass spectrometry.

Introduction: The Role of Isotopic Labeling in Pharmaceutical Analysis

Isotopically labeled compounds, particularly those substituted with deuterium, are indispensable tools in modern drug discovery and development. The substitution of hydrogen atoms with their heavier, stable isotope, deuterium (²H or D), imparts a subtle yet precisely measurable increase in molecular mass without significantly altering the compound's chemical and pharmacological properties. This characteristic makes deuterated analogues, such as this compound, ideal internal standards for quantitative bioanalysis by mass spectrometry. The predictable mass shift allows for clear differentiation between the analyte of interest (Netupitant) and the internal standard, ensuring high accuracy and precision in pharmacokinetic and metabolic studies.

Quantitative Data Presentation: Netupitant vs. This compound

The primary difference between Netupitant and this compound lies in their molecular mass, a direct consequence of the replacement of six hydrogen atoms with six deuterium atoms. This mass difference is the cornerstone of their differentiation in mass spectrometric analyses.

| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Mass Shift (Da) |

| Netupitant | C₃₀H₃₂F₆N₄O | 578.60 | - |

| This compound | C₃₀H₂₆D₆F₆N₄O | 584.63 | +6.03 |

Note: The mass shift is calculated as the difference between the molecular weight of this compound and Netupitant.

The observed mass shift of +6.03 Da is consistent with the incorporation of six deuterium atoms. This distinct mass difference allows for the simultaneous detection and quantification of both compounds in a single analysis without mutual interference.

Experimental Protocols: LC-MS/MS Analysis of Netupitant

The following is a representative experimental protocol for the simultaneous determination of Netupitant and its deuterated internal standard, this compound, in a biological matrix such as human plasma. This method is adapted from established bioanalytical procedures for Netupitant.[1][2]

3.1. Materials and Reagents

-

Netupitant reference standard

-

This compound internal standard

-

Human plasma (with anticoagulant)

-

Acetonitrile (ACN), HPLC grade

-

Ammonium acetate, analytical grade

-

Formic acid, LC-MS grade

-

Water, ultrapure

3.2. Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

3.3. Sample Preparation (Protein Precipitation)

-

Thaw plasma samples and prepare calibration standards and quality control samples by spiking known concentrations of Netupitant into blank plasma.

-

To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in 50% acetonitrile).

-

Vortex briefly to mix.

-

Add 300 µL of cold acetonitrile to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

3.4. Liquid Chromatography Conditions

-

Column: A suitable reversed-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to achieve chromatographic separation of Netupitant from endogenous plasma components.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10 µL.

3.5. Mass Spectrometry Conditions

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

3.6. Data Analysis

-

Integrate the peak areas for the specified MRM transitions of Netupitant and this compound.

-

Calculate the peak area ratio of Netupitant to this compound.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of Netupitant in the unknown samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualization

4.1. Logical Relationship: Isotopic Labeling and Mass Shift

Caption: Isotopic substitution leading to the mass shift in this compound.

4.2. Experimental Workflow: Quantitative Analysis

Caption: Workflow for quantitative analysis using a deuterated standard.

4.3. Signaling Pathway: Netupitant's Mechanism of Action

Netupitant is a selective antagonist of the neurokinin-1 (NK1) receptor.[3] The endogenous ligand for the NK1 receptor is Substance P. The binding of Substance P to the NK1 receptor, a G-protein coupled receptor, initiates a signaling cascade that is associated with the delayed phase of chemotherapy-induced nausea and vomiting (CINV). Netupitant competitively blocks this interaction, thereby inhibiting the downstream signaling and preventing emesis.

Caption: Netupitant's antagonism of the NK1 receptor signaling pathway.

Conclusion

The deliberate and precise mass shift of this compound relative to Netupitant exemplifies the power of stable isotope labeling in modern pharmaceutical analysis. This technical guide has provided a quantitative summary of this mass shift, a detailed experimental protocol for its application in a bioanalytical setting, and a visual representation of the underlying pharmacological mechanism of Netupitant. For researchers and scientists in drug development, a thorough understanding of these principles is crucial for the generation of high-quality, reliable data in preclinical and clinical studies. The use of deuterated internal standards like this compound remains the gold standard for quantitative mass spectrometry, ensuring the accuracy and robustness of analytical methods.

References

Methodological & Application

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Netupitant in Human Plasma Using a Stable Isotope-Labeled Internal Standard

Introduction

Netupitant is a selective neurokinin-1 (NK1) receptor antagonist used in combination with palonosetron to prevent chemotherapy-induced nausea and vomiting.[1] Accurate and reliable quantification of Netupitant in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Netupitant in human plasma. The use of a stable isotope-labeled internal standard, Netupitant D6, ensures high accuracy and precision by compensating for matrix effects and variability in sample processing.

Experimental Protocols

Materials and Reagents

-

Analytes: Netupitant, this compound (Internal Standard - IS)

-

Chemicals and Solvents:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium Acetate (AR grade)

-

Formic Acid (AR grade)

-

Ultrapure Water

-

-

Biological Matrix: Drug-free human plasma (with K2-EDTA as anticoagulant)

Instrumentation

-

LC System: Shimadzu Nexera X2 or equivalent

-

Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent, equipped with an Electrospray Ionization (ESI) source.

-

Analytical Column: Phenomenex C18 (50 x 2.0 mm, 3 µm) or equivalent.[2]

Preparation of Solutions

-

Stock Solutions (1 mg/mL):

-

Accurately weigh 10 mg of Netupitant and this compound into separate 10 mL volumetric flasks.

-

Dissolve and dilute to volume with methanol.

-

-

Working Standard Solutions:

-

Prepare serial dilutions of the Netupitant stock solution in 50:50 acetonitrile:water to create calibration curve (CC) standards.

-

Prepare at least four levels of quality control (QC) samples (LOD, LQC, MQC, HQC) in a similar manner.

-

-

Internal Standard Working Solution (100 ng/mL):

-

Dilute the this compound stock solution in 50:50 acetonitrile:water.

-

Sample Preparation: Protein Precipitation

-

Label polypropylene tubes for blank, zero, CC, and QC samples.

-

Pipette 100 µL of human plasma into the appropriately labeled tubes.

-

Spike 10 µL of the respective CC or QC working solutions. For blank and zero samples, add 10 µL of 50:50 acetonitrile:water.

-

Add 20 µL of the internal standard working solution (100 ng/mL this compound) to all tubes except the blank.

-

Add 400 µL of acetonitrile to all tubes to precipitate plasma proteins.

-

Vortex mix for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean collection plate or vials.

-

Inject 10 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Method

Table 1: Chromatographic Conditions

| Parameter | Condition |

| Column | Phenomenex C18 (50 x 2.0 mm, 3 µm)[2] |

| Mobile Phase A | 10 mM Ammonium Acetate in Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Gradient Program | |

| Time (min) | %B |

| 0.01 | 20 |

| 1.00 | 95 |

| 2.00 | 95 |

| 2.10 | 20 |

| 3.00 | 20 |

Table 2: Mass Spectrometric Conditions

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Gas 1 | 50 psi |

| Ion Source Gas 2 | 50 psi |

| Curtain Gas | 35 psi |

| Temperature | 550°C |

| IonSpray Voltage | 5500 V |

| MRM Transitions | |

| Analyte | Q1 Mass (m/z) |

| Netupitant | 579.5 |

| This compound (IS) | 585.5 |

DP: Declustering Potential, EP: Entrance Potential, CE: Collision Energy, CXP: Collision Cell Exit Potential

Data Presentation

The method was validated according to regulatory guidelines. The following tables summarize the quantitative performance of the assay.

Table 3: Linearity and Range

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |

| Netupitant | 1 - 2000 | > 0.995 |

Table 4: Accuracy and Precision (Intra-day and Inter-day)

| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Accuracy (%) | Inter-day Precision (%RSD) |

| LQC | 3 | 98.5 - 102.1 | < 5.0 | 97.9 - 103.5 | < 6.2 |

| MQC | 150 | 99.2 - 101.5 | < 4.1 | 98.8 - 102.0 | < 5.5 |

| HQC | 1500 | 98.9 - 103.0 | < 3.5 | 99.5 - 101.8 | < 4.8 |

Table 5: Method Sensitivity

| Parameter | Value (ng/mL) |

| Limit of Detection (LOD) | 0.5 |

| Lower Limit of Quantification (LLOQ) | 1.0 |

Visualizations

Caption: Experimental workflow for Netupitant quantification.

Caption: Role of the internal standard in the method.

Conclusion

This application note describes a simple, rapid, and robust LC-MS/MS method for the quantification of Netupitant in human plasma. The protein precipitation method for sample preparation is straightforward and efficient. The use of a stable isotope-labeled internal standard, this compound, ensures the reliability of the results by compensating for potential matrix effects and procedural losses. The method demonstrates excellent sensitivity, accuracy, and precision, making it suitable for high-throughput analysis in clinical and research settings.

References

Application Note: Quantitative Analysis of Netupitant in Human Plasma by LC-MS/MS using Netupitant D6 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the quantitative analysis of Netupitant in human plasma using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The procedure utilizes Netupitant D6 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. Sample preparation is performed by a straightforward protein precipitation technique, offering a simple and high-throughput workflow. The chromatographic and mass spectrometric conditions are optimized for the selective and sensitive detection of Netupitant. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring in clinical and research settings.

Introduction

Netupitant is a selective neurokinin-1 (NK1) receptor antagonist used in combination with palonosetron for the prevention of chemotherapy-induced nausea and vomiting.[1] Accurate quantification of Netupitant in biological matrices is crucial for pharmacokinetic assessments and to ensure therapeutic efficacy. LC-MS/MS has become the gold standard for bioanalytical assays due to its high sensitivity, selectivity, and speed. The use of a deuterated internal standard, such as this compound, is highly recommended as it co-elutes with the analyte and compensates for variations in sample preparation and matrix effects, leading to more reliable and reproducible results. This application note provides a comprehensive protocol for the determination of Netupitant in human plasma, including sample preparation, LC-MS/MS parameters, and method validation data.

Experimental Protocols

Materials and Reagents

-

Netupitant reference standard

-

This compound internal standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium acetate (analytical grade)

-

Formic acid (analytical grade)

-

Human plasma (K2-EDTA)

-

Deionized water

Equipment

-

Liquid chromatograph (e.g., Shimadzu, Waters, Agilent)

-

Tandem mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex, Thermo Fisher Scientific, Agilent)

-

Analytical column: C18, 50 mm x 2.0 mm, 3 µm particle size (e.g., Phenomenex)

-

Microcentrifuge

-

Vortex mixer

-

Pipettes and tips

-

96-well plates (optional, for high-throughput analysis)

Preparation of Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Netupitant and this compound by dissolving the appropriate amount of each standard in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the Netupitant stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile to a final concentration of 100 ng/mL.

Sample Preparation: Protein Precipitation

-

Label microcentrifuge tubes for each sample, standard, and quality control.

-

Pipette 100 µL of plasma sample, calibration standard, or quality control into the corresponding tube.

-

Add 200 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile) to each tube.

-

Vortex each tube for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Inject an aliquot of the supernatant into the LC-MS/MS system.

LC-MS/MS Analysis

Liquid Chromatography Conditions:

| Parameter | Value |

| Column | C18, 50 mm x 2.0 mm, 3 µm |

| Mobile Phase A | 10 mM Ammonium Acetate in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Isocratic: 89% B |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Run Time | 2.5 minutes |

Mass Spectrometry Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | See Table below |

| Ion Source Temperature | 500°C |

| IonSpray Voltage | 5500 V |

| Curtain Gas | 30 psi |

| Collision Gas | 9 psi |

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Netupitant | 579.5 | 522.4[1] |

| This compound | 585.5 | 528.4* |

*Note: The MRM transition for this compound is inferred based on the fragmentation of Netupitant and the addition of 6 Daltons to the precursor and the corresponding fragment ion. This should be confirmed experimentally.

Data Presentation

The following tables summarize the expected performance characteristics of this method based on a comprehensive validation study.

Linearity

| Analyte | Calibration Range (ng/mL) | R² |

| Netupitant | 5 - 1000 | >0.99[1] |

Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 5 | <15 | ±15 | <15 | ±15 |

| Low | 10 | <15 | ±15 | <15 | ±15 |

| Medium | 100 | <15 | ±15 | <15 | ±15 |

| High | 800 | <15 | ±15 | <15 | ±15 |

Acceptance criteria are based on FDA guidelines for bioanalytical method validation.

Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |

| Low | 10 | >85 | <15 |

| High | 800 | >85 | <15 |

Experimental Workflow and Signaling Pathway Diagrams

Caption: Experimental workflow for the quantitative analysis of Netupitant in plasma.

Caption: Simplified signaling pathway showing Netupitant's mechanism of action.

References

Application Note and Protocol for the Quantification of Netupitant in Human Plasma using Netupitant-D6 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Netupitant is a selective neurokinin-1 (NK1) receptor antagonist used in combination with palonosetron to prevent chemotherapy-induced nausea and vomiting.[1][2] Accurate and robust bioanalytical methods are crucial for pharmacokinetic studies and clinical monitoring of netupitant. The use of a stable isotope-labeled internal standard (IS), such as Netupitant-D6, is the gold standard in quantitative liquid chromatography-mass spectrometry (LC-MS) for its ability to mimic the analyte's behavior during sample preparation and analysis, thereby correcting for variability and matrix effects.[3][4][5]

This document provides a detailed protocol for the determination of netupitant in human plasma using Netupitant-D6 as an internal standard, employing a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The methodology is adapted from established bioanalytical procedures for netupitant and general principles of using deuterated internal standards.

Experimental Protocols

Materials and Reagents

-

Analytes: Netupitant, Netupitant-D6

-

Plasma: Human plasma with K2-EDTA as anticoagulant

-

Reagents:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium acetate (analytical grade)

-

Formic acid (analytical grade)

-

Water (deionized or Milli-Q)

-

Methyl tert-butyl ether (MTBE)

-

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system capable of gradient elution.

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Preparation of Solutions

-

Stock Solutions (1 mg/mL):

-

Prepare individual stock solutions of Netupitant and Netupitant-D6 in methanol.

-

-

Working Solutions:

-

Prepare serial dilutions of the Netupitant stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards and quality control (QC) samples.

-

Prepare a working solution of Netupitant-D6 (internal standard) at a concentration of 100 ng/mL in the same diluent.

-

Sample Preparation: Liquid-Liquid Extraction (LLE)

-

Thaw frozen human plasma samples at room temperature.

-

To 100 µL of plasma in a microcentrifuge tube, add 25 µL of the Netupitant-D6 internal standard working solution (100 ng/mL).

-

Vortex the mixture for 30 seconds.

-

Add 1 mL of methyl tert-butyl ether (MTBE).

-

Vortex for 5 minutes.

-

Centrifuge at 12,000 rpm for 10 minutes.

-

Transfer the supernatant (organic layer) to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex for 1 minute.

-

Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions